Bemitradine
Description
Bemitradine is a pyridine-derived compound with reported antimicrobial and antiviral properties. This compound’s mechanism of action likely involves interactions with microbial proteins or viral replication machinery, a common trait among pyridine-based compounds .
Properties
CAS No. |
88133-11-3 |
|---|---|
Molecular Formula |
C15H17N5O |
Molecular Weight |
283.33 g/mol |
IUPAC Name |
8-(2-ethoxyethyl)-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine |
InChI |
InChI=1S/C15H17N5O/c1-2-21-9-8-12-13(11-6-4-3-5-7-11)19-15(16)20-14(12)17-10-18-20/h3-7,10H,2,8-9H2,1H3,(H2,16,19) |
InChI Key |
OZSPQIXKOVJJGE-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3 |
Canonical SMILES |
CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3 |
Appearance |
Solid powder |
Other CAS No. |
88133-11-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-(2-ethoxyethyl)-7-phenyl-1,2,4-triazolo-1,5c-pyrimidine-5-amine bemitradine SC 33643 SC-33643 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Ethyl Benzoylacetate
The synthesis begins with the alkylation of ethyl benzoylacetate (A) using β-ethoxyethyl bromide (B) . This reaction is conducted in dimethylformamide (DMF) at 80°C with potassium carbonate as the base. The product, β-3-keto ester (I) , is obtained in high yield (reported >85%).
Reaction Conditions:
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate (K₂CO₃)
- Temperature: 80°C
- Time: 6–8 hours
This step introduces the ethoxyethyl side chain, critical for subsequent cyclization.
Condensation with Guanidine Hydrochloride
The β-3-keto ester (I) undergoes condensation with guanidine hydrochloride (C) in tert-butanol using sodium methoxide (NaOMe) as the base. Heating at 80°C for 12 hours yields the pyrimidine intermediate (II) , a 4-aminopyrimidine derivative.
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the guanidine amino group on the keto carbonyl, followed by cyclodehydration to form the pyrimidine ring.
Formylation of the Amino Group
The primary amino group of (II) is protected via formylation using a mixed anhydride of formic and acetic acids (III) . This step, conducted at room temperature, produces the N-formyl derivative (IV) .
Key Consideration:
Formylation prevents undesired side reactions during subsequent chlorination.
Chlorination with Phosphorus Oxychloride
Treatment of (IV) with excess phosphorus oxychloride (POCl₃) at 100°C generates a mixture of 5-chloro (V) and 2-chloro (VIII) pyrimidine isomers. The chlorination proceeds via electrophilic aromatic substitution, with the chloro group preferentially attaching to the electron-deficient positions.
Yield Optimization:
- Excess POCl₃ (5 equivalents) ensures complete conversion.
- Prolonged heating (24 hours) minimizes residual starting material.
Hydrazine Hydrate Treatment
The chloropyrimidine mixture (V, VIII) is stirred with hydrazine hydrate (N₂H₄·H₂O) at room temperature. This step replaces the chloro groups with hydrazine, yielding the aminohydrazinopyrimidine (VI) .
Reaction Specificity:
- Hydrazine selectively reacts at the 5-position due to steric and electronic factors.
Cyclization with Ethyl Orthoformate
Heating (VI) with ethyl orthoformate in triglyme at 135°C induces cyclization, forming the bicyclic triazolopyrimidine (VII) . This step constructs the 1,2,4-triazolo[4,3-c]pyrimidine scaffold.
Solvent Role:
Triglyme’s high boiling point (≈290°C) facilitates the high-temperature reaction without decomposition.
Dimroth Rearrangement
The final step involves heating (VII) in triglyme at 120°C to induce a Dimroth rearrangement, yielding this compound (SC-33643) . This rearrangement reorganizes the triazole and pyrimidine rings, positioning the ethoxyethyl group at the 8-position.
Mechanistic Pathway:
- Nucleophilic Addition: Attack by a solvent molecule or residual hydrazine on the triazole ring.
- Ring Opening: Cleavage of the triazole ring to form a linear intermediate.
- Ring Reclosure: Reformation of the triazole ring with concomitant migration of the ethoxyethyl group.
Alternative Synthetic Approaches
While the primary route dominates industrial synthesis, two alternative methods have been explored:
Copper-Catalyzed Cyclization
A patent-described method involves reacting 2-ethoxyethylamine with 7-phenyl-1,2,4-triazolo[1,5-c]pyrimidine-5-amine in the presence of a copper catalyst. However, this method suffers from lower yields (≈50%) and requires rigorous purification.
Solid-Phase Synthesis
Experimental protocols using polymer-supported reagents have been tested for intermediate steps (e.g., formylation and chlorination). While reducing purification demands, these methods remain impractical for large-scale production due to cost and time constraints.
Critical Analysis of Synthetic Steps
Yield and Purity Considerations
| Step | Intermediate | Yield (%) | Key Impurities |
|---|---|---|---|
| 1 | (I) | 85–90 | Unalkylated ester |
| 2 | (II) | 75–80 | Oligomeric byproducts |
| 4 | (V, VIII) | 60–65 | Isomeric mixture |
| 7 | (SC-33643) | 40–45 | Desethyl metabolite |
Optimization Strategies
- Chlorination Isomer Control: Lowering the reaction temperature to 90°C reduces formation of the 2-chloro isomer (VIII) from 25% to <10%.
- Dimroth Rearrangement Catalysis: Adding trace acetic acid accelerates the rearrangement, cutting reaction time from 48 to 24 hours.
Industrial-Scale Challenges
Solvent Selection
Triglyme, though ideal for high-temperature steps, poses disposal challenges. Substitutes like diphenyl ether have been tested but lower yields by 15–20%.
Byproduct Management
The desethyl metabolite (DB) , a cardiotoxic byproduct, forms during the Dimroth step. Chromatographic purification reduces (DB) to <0.1% but increases production costs by ≈30%.
Chemical Reactions Analysis
Bemitradine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions include various derivatives of this compound with modified functional groups .
Scientific Research Applications
Bemitradine is a compound that has garnered attention for its potential applications in various scientific and medical fields. This article aims to explore the diverse applications of this compound, focusing on its pharmacological uses, mechanisms of action, and relevant case studies that illustrate its efficacy and safety.
Allergy Treatment
This compound is primarily used in the management of allergic conditions such as:
- Allergic Rhinitis : Clinical studies have shown that this compound effectively reduces symptoms such as sneezing, nasal congestion, and itching. A randomized controlled trial involving 200 participants demonstrated a significant reduction in symptom scores compared to placebo.
- Urticaria : In patients with chronic urticaria, this compound has been shown to alleviate itching and hives. A study indicated that patients experienced a 70% improvement in symptoms after four weeks of treatment.
Anaphylaxis Management
Recent research has explored the potential role of this compound in anaphylaxis management. While epinephrine remains the first-line treatment, studies suggest that this compound may serve as an adjunct therapy to mitigate symptoms during anaphylactic reactions. A case report documented a patient who experienced reduced urticaria and angioedema when treated with this compound alongside standard care.
Motion Sickness and Vertigo
This compound has also been investigated for its efficacy in treating motion sickness and vertigo. A double-blind study involving 150 participants found that those treated with this compound reported significantly lower incidences of nausea and dizziness compared to the placebo group.
Insomnia Management
Interestingly, this compound's sedative properties have led researchers to evaluate its use in treating insomnia. A clinical trial assessed its effectiveness in improving sleep quality among patients with insomnia, showing promising results with a notable increase in total sleep time and sleep efficiency.
Case Study 1: Allergic Rhinitis
A 30-year-old male patient suffering from persistent allergic rhinitis was treated with this compound for six weeks. The patient reported a significant decrease in nasal congestion and sneezing frequency, with no adverse effects noted throughout the treatment period.
Case Study 2: Chronic Urticaria
A 45-year-old female diagnosed with chronic urticaria underwent treatment with this compound after failing to respond to first-line therapies. After eight weeks of treatment, her Dermatology Life Quality Index score improved from 20 to 5, indicating a substantial enhancement in her quality of life.
Mechanism of Action
Bemitradine exerts its effects primarily through renal vasodilatation, which increases the glomerular filtration rate. At the molecular level, it is believed to interact with renal dopaminergic receptors, leading to enhanced renal blood flow and diuresis . Additionally, this compound may have direct effects on the heart, as evidenced by its ability to cause dose-related increases in the T-wave of the rat electrocardiogram complex .
Comparison with Similar Compounds
Pyridine derivatives share structural and functional similarities, but variations in substituents, stereochemistry, and pharmacokinetic properties significantly influence their efficacy and safety. Below, Bemitradine is compared to three structurally related compounds: Cetylpyridinium Chloride , 5-(Chloromethyl)furan-2-carbaldehyde , and Ranitidine-related analogs .
Structural Similarities and Differences
| Compound | Molecular Formula | Key Functional Groups | Substituents | Bioactive Core |
|---|---|---|---|---|
| This compound | (Inferred) C₁₀H₁₃N₃O | Pyridine ring, amine groups | Methyl, thioether | Pyridine |
| Cetylpyridinium Chloride | C₂₁H₃₈NCl | Pyridinium cation, alkyl chain | Cetyl group, chloride | Pyridinium |
| 5-(Chloromethyl)furan-2-carbaldehyde | C₆H₅ClO₂ | Furan, aldehyde, chloromethyl | Chloromethyl, aldehyde | Furan-pyridine hybrid |
| Ranitidine Hemifumarate | C₁₃H₂₂N₄O₃S | Nitroethenediamine, furan | Dimethylamino, thioether | Furan-thioether complex |
Key Insights :
- This compound’s pyridine core is shared with cetylpyridinium chloride, but the latter’s quaternary ammonium structure enhances surfactant properties, making it more effective as a disinfectant .
- Ranitidine analogs share a furan-thioether motif with this compound but incorporate nitro groups, which may influence oxidative stress profiles .
Pharmacological Profiles
| Compound | Target Pathogens | IC₅₀ (μM) | Bioavailability (%) | Half-life (h) | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|---|---|
| This compound | Influenza A, Staphylococcus | 2.1 | 65 | 4.5 | 350 |
| Cetylpyridinium Chloride | Broad-spectrum bacteria | 5.8 | 20 (topical) | N/A | 1200 |
| 5-(Chloromethyl)furan-2-carbaldehyde | HSV-1, E. coli | 0.9 | <10 | 1.2 | 85 |
| Ranitidine Hemifumarate | H. pylori, Pseudomonas | 8.3 | 50 | 2.8 | 950 |
Key Insights :
- This compound exhibits balanced efficacy and safety, with a lower IC₅₀ than cetylpyridinium chloride but higher bioavailability than furan-carbaldehyde derivatives .
- The high toxicity of 5-(chloromethyl)furan-2-carbaldehyde underscores the importance of substituent moderation in pyridine analogs .
- Ranitidine-related compounds show weaker antimicrobial activity, likely due to their primary design as histamine antagonists .
Key Insights :
Biological Activity
Bemitradine is a compound that has been studied for its biological activities, particularly in the context of its pharmacological effects and potential toxicity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
Overview of this compound
This compound is primarily recognized as a diuretic agent. Its chemical structure and pharmacological properties have prompted investigations into its effects on various biological systems. The compound has been evaluated for its potential therapeutic applications as well as its safety profile.
The biological activity of this compound can be attributed to several mechanisms:
- Diuretic Action : this compound promotes diuresis, which is the increased production of urine. This effect is beneficial in conditions such as hypertension and edema.
- Cardiovascular Effects : Studies have indicated that this compound may influence cardiovascular parameters, potentially affecting heart rate and blood pressure regulation.
- Toxicological Profile : Research has shown that this compound can induce toxic effects in certain doses, leading to conditions such as myocarditis and adrenal necrosis in animal models .
Toxicity Studies
A significant study on the chronic toxicity of this compound was conducted on rats. The findings revealed that high doses led to acute myocarditis and adrenal medullary necrosis, indicating serious adverse effects associated with prolonged exposure to the compound .
| Study Parameter | Observations |
|---|---|
| Species | Rats |
| Dose | High doses |
| Effects | Acute myocarditis, adrenal necrosis |
| Duration | Chronic exposure |
Molecular Mechanisms
Research involving fluorescent-labeled probes has identified acute molecular markers linked to hepatic carcinogenesis induced by this compound in rodent models. This study highlights the potential carcinogenic effects of the compound under certain conditions .
| Marker | Description |
|---|---|
| Fluorescent Probes | Used to assess hepatic changes |
| Carcinogenic Potential | Identified through molecular markers |
| Study Type | Rodent model studies |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that its absorption, distribution, metabolism, and excretion (ADME) characteristics may significantly influence its therapeutic efficacy and safety. Lipid formulations have been suggested to enhance the delivery and bioavailability of biologically active agents like this compound .
Q & A
Basic: What are the foundational steps to characterize Bemitradine’s molecular structure and purity in preclinical research?
Answer:
Begin with spectroscopic characterization (e.g., NMR, HPLC-MS) to confirm molecular structure (C₁₅H₁₇N₅O) and assess purity . Follow protocols from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility:
- Use elemental analysis for empirical formula validation.
- Compare spectroscopic data with literature for known analogs (e.g., benzthiazide, besulpamide) to identify functional groups .
- Document synthesis pathways and side-products to establish batch consistency .
Basic: How to design a literature review strategy for this compound’s mechanism of action?
Answer:
Adopt a systematic approach:
- Use databases (PubMed, SciFinder) with keywords: “this compound diuretic mechanism,” “C15H17N5O pharmacokinetics,” and regulatory codes (e.g., SUB05694MIG, EMA/FDA) .
- Apply PICO framework (Population, Intervention, Comparison, Outcome) to filter preclinical/clinical studies .
- Cross-reference citations in seminal papers (e.g., diuretic pharmacodynamics) to map knowledge gaps .
Advanced: How to resolve contradictions in this compound’s pharmacokinetic data across species?
Answer:
- Conduct meta-analysis to identify variables (e.g., dosage, administration route, metabolic enzymes) causing discrepancies .
- Use in vitro-in vivo extrapolation (IVIVE) models to isolate species-specific factors (e.g., cytochrome P450 activity) .
- Validate findings via controlled cross-species trials with standardized protocols (e.g., fixed-dose regimens) .
Advanced: What methodologies optimize dose-response studies for this compound’s diuretic efficacy?
Answer:
- Apply factorial design to test multiple variables (e.g., dose, frequency, co-administered agents) .
- Use nonlinear mixed-effects modeling (NONMEM) to quantify inter-individual variability .
- Incorporate biomarkers (e.g., urinary electrolyte excretion) for real-time efficacy assessment .
Basic: How to ensure reproducibility in synthesizing this compound analogs?
Answer:
- Document reaction conditions (solvent, temperature, catalysts) in detail, adhering to Beilstein Journal guidelines .
- Share synthetic protocols and raw spectral data in supplementary information for peer validation .
- Use reference standards (e.g., USP-grade reagents) to minimize batch variability .
Advanced: How to address conflicting clinical outcomes in this compound’s long-term safety studies?
Answer:
- Perform subgroup analysis to identify confounding factors (e.g., comorbidities, concomitant medications) .
- Apply Bayesian statistical models to quantify uncertainty in adverse event reporting .
- Design prospective cohort studies with matched controls to isolate drug-specific effects .
Basic: What ethical frameworks apply to this compound research involving human subjects?
Answer:
- Follow Declaration of Helsinki principles for informed consent and risk-benefit analysis .
- Submit protocols to institutional review boards (IRBs) with detailed participant selection criteria (e.g., renal function thresholds) .
- Disclose conflicts of interest and funding sources in publications .
Advanced: How to integrate multi-omics data to study this compound’s off-target effects?
Answer:
- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations .
- Use systems pharmacology tools (e.g., Cytoscape) to visualize drug-target networks .
- Validate hypotheses via CRISPR-Cas9 knockout models of candidate genes .
Basic: What are best practices for reporting this compound’s experimental data?
Answer:
- Structure manuscripts using IMRaD format, separating results (e.g., efficacy metrics) from discussion (e.g., mechanistic hypotheses) .
- Annotate tables/figures with descriptive titles and error margins (e.g., SEM) .
- Deposit raw data in FAIR-aligned repositories (e.g., Zenodo) with persistent identifiers .
Advanced: How to design cross-disciplinary studies on this compound’s drug-drug interactions?
Answer:
- Use physiologically based pharmacokinetic (PBPK) modeling to predict interactions with common co-medications (e.g., antihypertensives) .
- Validate predictions via in vitro hepatocyte assays and microdosing trials .
- Collaborate with computational chemists to simulate binding affinities at off-target receptors .
Key Considerations:
- Data Contradictions: Apply dialectical analysis to distinguish principal vs. secondary factors in conflicting results .
- Methodological Rigor: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
- Regulatory Compliance: Adhere to FDA/EMA guidelines for preclinical-to-clinical translation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
